molecular formula C8H10ClNO3 B6189729 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 2648945-17-7

1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No.: B6189729
CAS No.: 2648945-17-7
M. Wt: 203.6
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Description

1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its pyridine ring structure, which is substituted with two methyl groups at positions 1 and 4, a carboxylic acid group at position 3, and a ketone group at position 6. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with altered electronic properties.

    Reduction: Alcohol derivatives with potential changes in biological activity.

    Substitution: Various substituted pyridine derivatives with diverse functional groups.

Scientific Research Applications

1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Known for its anti-inflammatory properties.

    2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Another dihydropyridine derivative with similar structural features.

Uniqueness

1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2648945-17-7

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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